

# "CCR1 expression in different immune cell subsets"

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## Compound of Interest

Compound Name: CCR1 antagonist

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An In-depth Technical Guide to CCR1 Expression in Different Immune Cell Subsets

For Researchers, Scientists, and Drug Development Professionals

## Introduction

C-C Motif Chemokine Receptor 1 (CCR1), also known as CD191, is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration and activation of various immune cells.<sup>[1][2]</sup> It binds to a range of chemokines, including CCL3 (MIP-1 $\alpha$ ), CCL5 (RANTES), and CCL7 (MCP-3), thereby orchestrating inflammatory responses.<sup>[3][4][5]</sup> Understanding the differential expression of CCR1 across immune cell subsets is crucial for elucidating its role in both normal physiological processes and pathological conditions such as autoimmune diseases, inflammatory disorders, and cancer.<sup>[1][2]</sup> This guide provides a comprehensive overview of CCR1 expression, detailed experimental protocols for its detection, and a summary of its signaling pathways.

## Data Presentation: CCR1 Expression in Human Immune Cell Subsets

The expression of CCR1 varies significantly among different immune cell populations. The following tables summarize the reported expression levels based on various detection methods.

Table 1: Semi-Quantitative CCR1 Protein Expression in Human Tissues and Immune Cells.

Tissue/Cell Type	Expression Level	Predominant Cell Types with Positive Staining	Detection Method	Source
Bone Marrow	High	Granulocytic and monocytic lineage cells	Immunohistochemistry	[1]
Spleen	High	Cells in the red pulp, scattered lymphocytes in the white pulp	Immunohistochemistry	[1]
Monocytes	High	-	Flow Cytometry	[6][7]
Lymph Node	Medium	Scattered immune cells	Immunohistochemistry	[1]
Tonsil	Medium	Intraepithelial B cells and other immune cells	Immunohistochemistry	[1]
Basophils	Medium	-	Flow Cytometry	[7][8]
Eosinophils	Low to Medium	-	Flow Cytometry	[7][8]
Lung	Low to Medium	Alveolar macrophages, scattered inflammatory cells	Immunohistochemistry	[1]
Neutrophils	Low	-	Flow Cytometry	[7][8]
T Lymphocytes	Low	-	Flow Cytometry	[6]
B Lymphocytes	Low/Negative	Peripheral blood B cells	Flow Cytometry	[9]
NK Cells	Positive	-	Not Specified	[2]

Dendritic Cells	Positive	Immature dendritic cells	Not Specified	[2][10]
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Note: Expression levels can vary based on the specific antibody used, the detection system, the activation state of the cells, and the physiological or pathological state of the tissue.

Table 2: CCR1 mRNA Expression in Human Immune Cell Subsets.

Cell Type	Relative mRNA Expression	Detection Method	Source
Monocytes	High	Microarray	[11]
Neutrophils	Medium	Microarray	[11]
NK Cells	Medium	Microarray	[11]
T Cells (CD4+)	Low	Microarray	[11]
T Cells (CD8+)	Low	Microarray	[11]
B Cells	Low	Microarray	[11]

## Experimental Protocols

Detailed methodologies are critical for the accurate assessment of CCR1 expression. Below are synthesized protocols for key experimental techniques.

### Flow Cytometry for Cell Surface CCR1 Detection

This protocol outlines the steps for staining immune cells for flow cytometric analysis of CCR1 expression.

- Cell Preparation:
  - Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell subsets using density gradient centrifugation (e.g., Ficoll-Paque).
  - Wash the cells twice with cold phosphate-buffered saline (PBS).

- Resuspend the cell pellet in staining buffer (e.g., PBS with 2% fetal bovine serum and 0.1% sodium azide) to a concentration of  $1 \times 10^7$  cells/mL.
- Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into flow cytometry tubes.
  - Add a pre-titered amount of fluorochrome-conjugated anti-human CCR1 antibody (e.g., clone 53504) and antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).[\[12\]](#)
  - Incubate for 30-60 minutes at 4°C in the dark. Note: Staining at 37°C may improve detection for some chemokine receptors by allowing for receptor mobility and recycling to the cell surface.[\[13\]](#)
  - (Optional) For some antibody combinations, a sequential staining approach may be necessary to avoid antibody interference.[\[14\]](#)[\[15\]](#)
- Washing and Acquisition:
  - Wash the cells twice with 2 mL of staining buffer.
  - Resuspend the cells in 300-500  $\mu$ L of staining buffer.
  - Acquire the samples on a flow cytometer. Be sure to include appropriate controls, such as isotype controls and fluorescence-minus-one (FMO) controls.

## Immunohistochemistry (IHC) for CCR1 in Tissue Sections

This protocol provides a general workflow for the detection of CCR1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

- Deparaffinization and Rehydration:
  - Immerse slides in two changes of xylene for 5 minutes each.

- Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each, followed by a rinse in deionized water.[\[1\]](#)
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0) and heating to 95-100°C for 20-30 minutes.[\[1\]](#)[\[16\]](#)
  - Allow the slides to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.[\[1\]](#)
  - Block non-specific antibody binding with a blocking buffer (e.g., 10% normal serum) for 30-60 minutes.[\[1\]](#)
  - Incubate with the primary anti-CCR1 antibody at its optimal dilution overnight at 4°C.
  - Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[\[1\]](#)
  - Apply an enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 30 minutes.[\[1\]](#)
- Detection and Counterstaining:
  - Develop the signal with a chromogen substrate such as DAB (3,3'-diaminobenzidine).[\[1\]](#)
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount the slides.

## Quantitative PCR (qPCR) for CCR1 mRNA Quantification

This protocol describes the quantification of CCR1 mRNA levels in isolated immune cells.

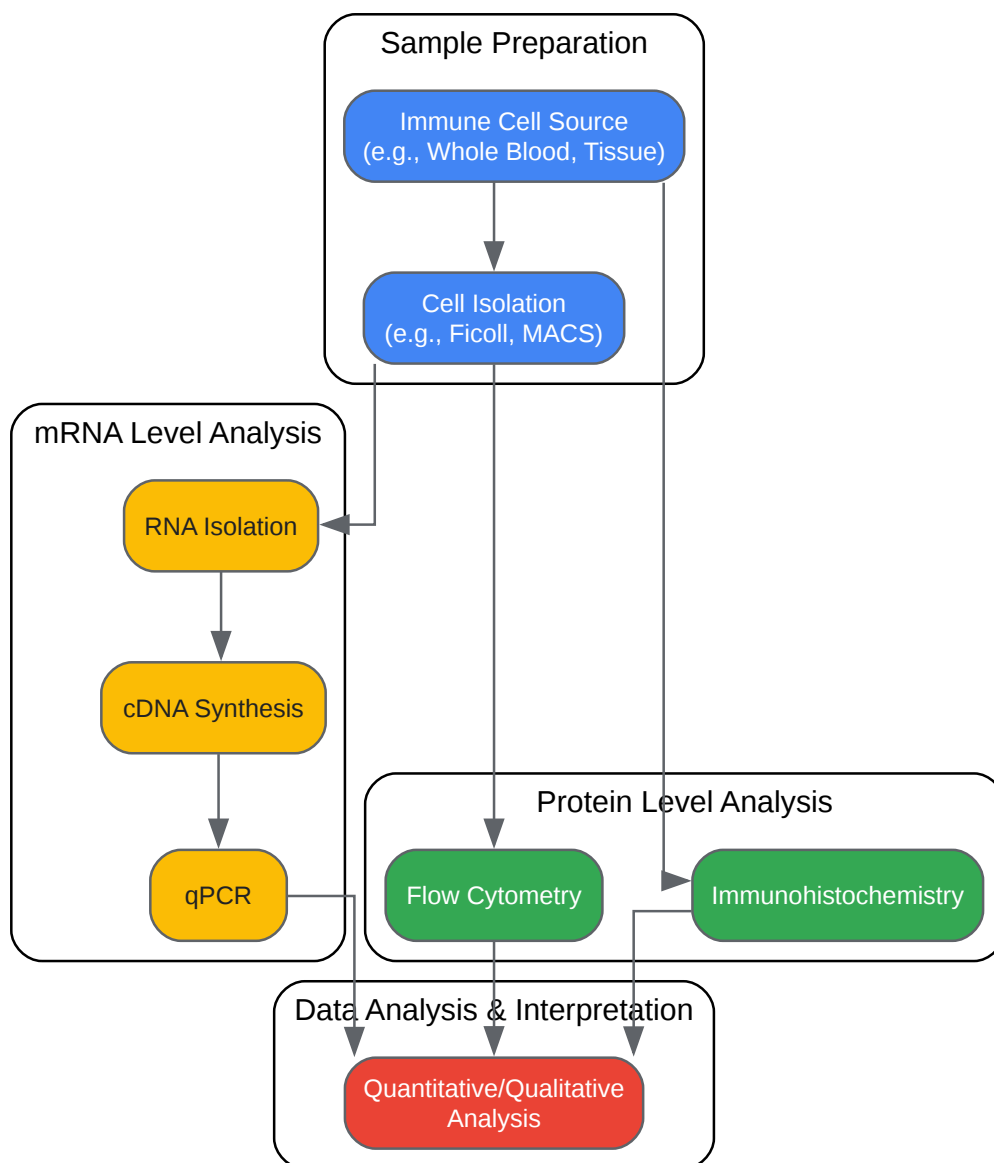
- RNA Isolation and cDNA Synthesis:

- Isolate total RNA from the desired immune cell population using a standard method (e.g., TRIzol or a column-based kit).
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[\[17\]](#)
- qPCR Reaction:
  - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CCR1, and a suitable qPCR master mix (e.g., SYBR Green).
  - Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  - Run the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[\[17\]](#)
- Data Analysis:
  - Determine the cycle threshold (Ct) values for both CCR1 and the housekeeping gene.
  - Calculate the relative expression of CCR1 mRNA using the  $\Delta\Delta C_t$  method.

## Mandatory Visualizations

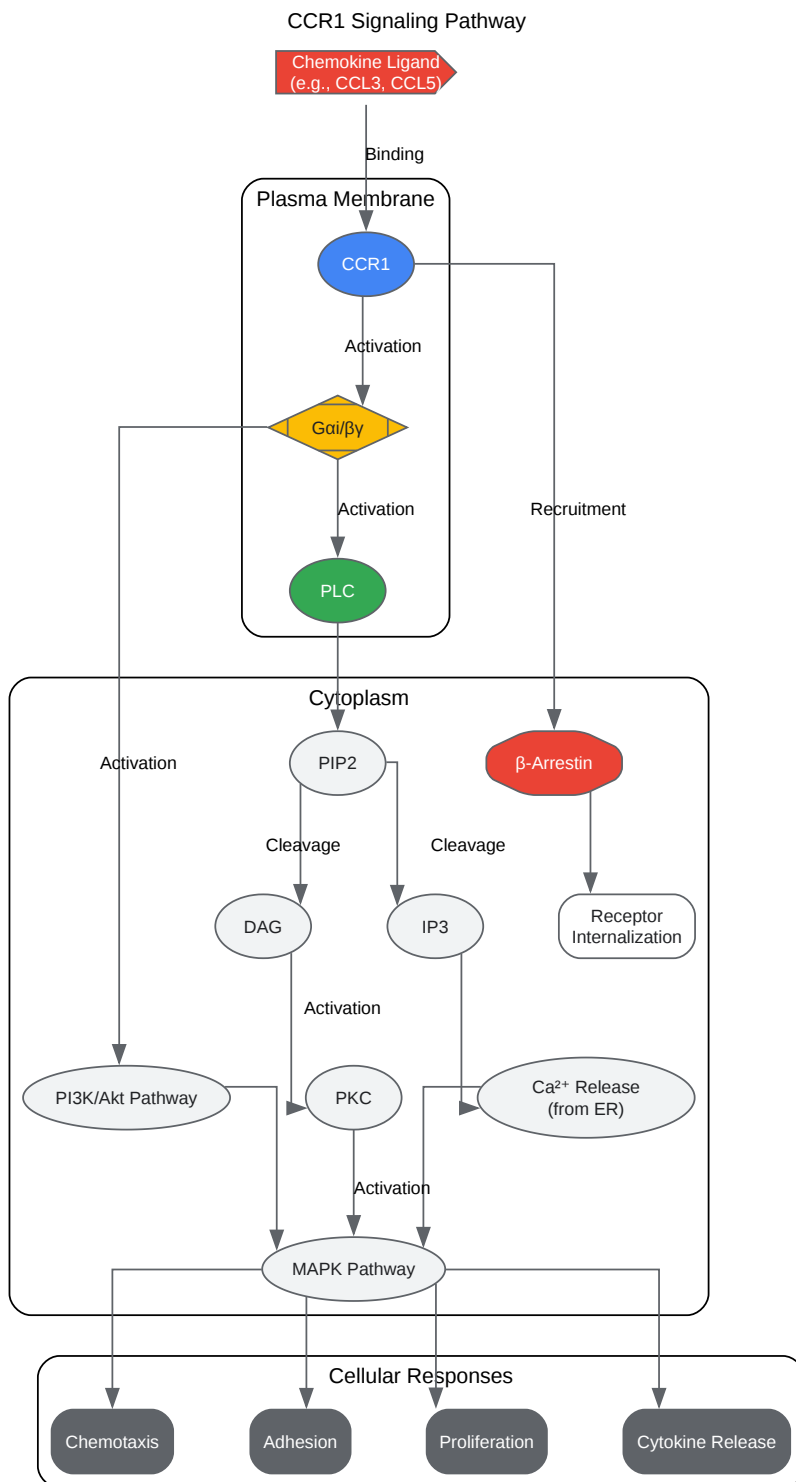
## Experimental Workflow for CCR1 Expression Analysis

## Experimental Workflow for CCR1 Expression Analysis

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Caption: Workflow for analyzing CCR1 expression at protein and mRNA levels.

## CCR1 Signaling Pathway



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Caption: Simplified overview of the CCR1 signaling cascade.



## Conclusion

The expression of CCR1 is dynamically regulated and varies across different immune cell subsets, highlighting its multifaceted role in the immune system. Accurate and standardized measurement of CCR1 expression is paramount for both basic research and the development of targeted therapeutics. The protocols and pathways detailed in this guide provide a solid foundation for researchers to explore the intricate biology of CCR1. Further investigation into the quantitative expression of CCR1 in various disease states will undoubtedly unveil new opportunities for therapeutic intervention.

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